Bis-acrylate-PEG6 is a polyethylene glycol-based compound characterized by its dual acrylate functional groups. It serves as a versatile linker in various chemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is notable for its ability to enhance solubility and biocompatibility, making it a valuable tool in drug development and biomolecular engineering .
The presence of two acrylate groups suggests a possible use in bioconjugation chemistry. Acrylate groups can readily react with biomolecules containing thiol groups to form stable covalent bonds. This technique is used to attach polymers, drugs, or other functional groups to proteins, peptides, and other biomolecules for various research purposes .
The diacrylate functionality also makes 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate a potential crosslinker for polymer synthesis. Crosslinkers introduce linkages between polymer chains, creating a more rigid and interconnected network, which can be useful for tailoring the properties of polymers for specific applications .
One study describes the use of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate as a test compound for separation by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) . This suggests potential applications in analytical chemistry for separating and purifying other similar compounds.
Bis-acrylate-PEG6 exhibits significant biological activity due to its role as a linker in PROTACs. PROTACs utilize this compound to bring together target proteins and E3 ligases, facilitating the ubiquitination and subsequent degradation of specific proteins within cells. This mechanism holds promise for therapeutic applications in cancer treatment and other diseases by selectively targeting disease-causing proteins .
The synthesis of Bis-acrylate-PEG6 typically involves:
Bis-acrylate-PEG6 has a wide range of applications, including:
Studies on Bis-acrylate-PEG6 have focused on its interactions with various biomolecules. These include:
Several compounds share similarities with Bis-acrylate-PEG6, particularly in their use as linkers or in polymer chemistry. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Acrylate-PEG-OH | Linear PEG derivative | Hydroxyl end group for further functionalization | Simpler structure without dual functionality |
Bis-propargyl-PEG6 | Linear PEG derivative | Click chemistry applications | Focused on azide-alcohol reactions |
Polyethylene glycol diacrylate | Crosslinked polymer | Forms hydrogels | Primarily used for hydrogel formation |
Polyethylene glycol monomethyl ether acrylate | Linear PEG derivative | Enhanced solubility | Lacks dual functionality for targeted degradation |
Bis-acrylate-PEG6 stands out due to its dual acrylate functionality, which allows it to serve as an effective linker in complex biological systems, particularly for PROTAC development .
Bis-acrylate-PEG6 represents a bifunctional polyethylene glycol derivative containing terminal acrylate groups that confer unique physicochemical properties essential for its application as a proteolysis-targeting chimera linker [1] [2] [3]. The compound, with the systematic name 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate and Chemical Abstracts Service number 85136-58-9, exhibits a molecular formula of C₁₈H₃₀O₉ with a precise molecular weight of 390.43 g/mol [1] [2] [4].
The molecular weight distribution characteristics of Bis-acrylate-PEG6 demonstrate typical properties of well-defined synthetic polymers. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry and gel permeation chromatography analyses reveal a number average molecular weight of 390.43 g/mol, corresponding to a hexaethylene glycol backbone with six ethylene oxide repeat units [5] [6].
The polydispersity index of Bis-acrylate-PEG6 falls within the narrow range of 1.02-1.05, characteristic of precisely controlled polyethylene glycol synthesis [5] [7]. This low dispersity indicates exceptional molecular weight uniformity, with minimal variation in chain length distribution. The degree of polymerization, calculated by dividing the molecular weight by 44 g/mol (the molecular mass of one ethylene oxide unit), confirms six repeating units in the polyethylene glycol segment [5].
Table 1: Molecular Weight Distribution Parameters
Parameter | Value | Analytical Method |
---|---|---|
Number Average Molecular Weight (Mn) | 390.43 g/mol | MALDI-MS/GPC |
Weight Average Molecular Weight (Mw) | Not specified | GPC |
Polydispersity Index (PDI) | 1.02-1.05 | GPC analysis |
Peak Molecular Weight (Mp) | 390.43 g/mol | MALDI-MS |
Degree of Polymerization | 6 | Calculated |
Number of Ethylene Oxide Units | 6 | Structural analysis |
Thermal analysis of Bis-acrylate-PEG6 reveals complex decomposition behavior characteristic of acrylate-functionalized polyethylene glycol compounds. Thermogravimetric analysis indicates thermal stability up to approximately 155-165°C, beyond which thermal degradation initiates [8] [9] [10]. The primary decomposition stage occurs between 374-391°C, corresponding to approximately 75% mass loss, followed by complete volatilization near 400°C [11].
The compound exists as a liquid at room temperature, precluding the observation of a distinct glass transition temperature. However, based on structural similarities to other polyethylene glycol derivatives with comparable molecular weights, the critical gel transition temperature is estimated at 34-36°C [8]. This thermal responsiveness reflects the temperature-dependent conformational changes in the polyethylene glycol backbone, where the oxyethylene chain exhibits hydrophilic behavior at lower temperatures and increasingly hydrophobic characteristics at elevated temperatures [8].
Thermal decomposition follows a multi-stage process, generating volatile organic compounds, carbon dioxide, and water as primary products [8] [11]. The presence of aromatic structural elements would enhance thermal stability; however, the aliphatic nature of Bis-acrylate-PEG6 contributes to its relatively moderate decomposition temperature compared to aromatic analogs [11].
Table 2: Thermal Stability Parameters
Property | Value | Analytical Technique |
---|---|---|
Thermal Decomposition Onset | 155-165°C | TGA |
Major Decomposition Temperature | 374-391°C | TGA |
Complete Decomposition | ~400°C | TGA |
Glass Transition Temperature | Not observed | DSC |
Critical Gel Transition | 34-36°C (estimated) | Literature correlation |
Thermal Stability Range | RT to 155°C | TGA |
The solubility profile of Bis-acrylate-PEG6 demonstrates the amphiphilic nature inherent to polyethylene glycol-based compounds with terminal functional groups. The hexaethylene glycol backbone provides substantial hydrophilicity, enabling high solubility in water and aqueous buffer systems [2] [12] [5]. This aqueous solubility is enhanced by the formation of hydrogen bonds between water molecules and the ether oxygen atoms in the polyethylene glycol chain [13].
In polar aprotic solvents, Bis-acrylate-PEG6 exhibits excellent solubility, particularly in dimethyl sulfoxide where concentrations exceeding 10 mM are readily achieved [12] [14]. The compound demonstrates good compatibility with polar protic solvents including methanol, ethanol, and isopropanol, attributed to favorable interactions between the polyethylene glycol segment and hydroxyl-containing solvents [5] [15].
Moderate solubility is observed in solvents of intermediate polarity such as acetone, tetrahydrofuran, and ethyl acetate. However, solubility decreases markedly in non-polar aliphatic solvents including hexane and petroleum ether, where the hydrophilic polyethylene glycol backbone exhibits poor compatibility [5] [16]. Chlorinated solvents such as dichloromethane and chloroform provide good solvation due to their ability to interact with both the ether linkages and acrylate functionalities [5].
Table 3: Solubility Characteristics
Solvent System | Representative Solvents | Solubility Level | Mechanism |
---|---|---|---|
Aqueous | Water, PBS, buffers | Highly soluble | Hydrogen bonding with PEG chain |
Polar Protic | Methanol, ethanol, IPA | Soluble | Alcohol-ether interactions |
Polar Aprotic | DMSO, DMF, acetonitrile | Highly soluble | Dipolar interactions |
Moderate Polarity | Acetone, THF, ethyl acetate | Moderately soluble | Mixed solvation mechanisms |
Non-polar | Hexane, cyclohexane | Insoluble | Poor PEG chain compatibility |
Chlorinated | DCM, chloroform | Soluble | Multi-functional solvation |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Bis-acrylate-PEG6 through distinct resonance patterns characteristic of both the polyethylene glycol backbone and terminal acrylate functionalities. In ¹H nuclear magnetic resonance spectra, the most prominent feature appears at 3.6 ppm as a sharp singlet corresponding to the methylene protons of the polyethylene glycol chain (-OCH₂CH₂O-) [17] [6]. The terminal methylene protons adjacent to the acrylate ester linkage (-OCH₂CH₂OOC-) resonate as a triplet at 4.2-4.4 ppm.
The acrylate vinyl protons provide characteristic signals in the 5.5-6.5 ppm region, with the terminal methylene protons (=CH₂) appearing as a doublet and the vinyl proton (=CH-) resonating as a triplet at 6.0-6.5 ppm [17] [18]. These chemical shifts are diagnostic for acrylate functional groups and enable monitoring of polymerization reactions through integration ratio analysis [17].
¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon resonance at 165-170 ppm, characteristic of acrylate ester functionality [19]. The polyethylene glycol ether carbons appear at 70-72 ppm, providing confirmation of the hexaethylene glycol structure [20].
Fourier transform infrared spectroscopy demonstrates several key absorption bands that serve as fingerprint identifiers for Bis-acrylate-PEG6. The carbonyl stretch of the acrylate groups produces a strong, sharp absorption at 1730-1740 cm⁻¹ [21] [22] [18]. The characteristic ether linkage stretch (C-O-C) of the polyethylene glycol backbone appears as a strong, broad absorption centered at 1100-1150 cm⁻¹, with the specific frequency at 1120 cm⁻¹ being particularly diagnostic for polyethylene glycol compounds [21] [23].
Aliphatic C-H stretching vibrations manifest as multiple peaks in the 2800-3000 cm⁻¹ region, while the vinyl C=C stretch of the acrylate groups contributes a medium-intensity absorption at 1630-1640 cm⁻¹ [22] [18] [20]. The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms the absence of terminal hydroxyl groups, consistent with complete acrylation of the polyethylene glycol termini.
Mass spectrometry analysis typically reveals the sodium adduct ion [M+Na]⁺ at m/z 413.4 as a prominent peak in positive ionization modes [24] [25]. The base peak often corresponds to polyethylene glycol fragmentation patterns, providing characteristic fingerprints for structural verification. The molecular ion peak at m/z 390.4 may be observed under appropriate ionization conditions, though alkali metal adducts are generally more stable and abundant [24].
Table 4: Spectroscopic Identification Markers
Analytical Technique | Assignment | Signal Position | Characteristics |
---|---|---|---|
¹H NMR | PEG backbone (-OCH₂CH₂O-) | 3.6 ppm | Singlet, very strong |
¹H NMR | Terminal -OCH₂CH₂OOC- | 4.2-4.4 ppm | Triplet, strong |
¹H NMR | Vinyl =CH₂ (acrylate) | 5.5-6.5 ppm | Doublet, strong |
¹H NMR | Vinyl =CH- (acrylate) | 6.0-6.5 ppm | Triplet, medium |
¹³C NMR | Carbonyl C=O | 165-170 ppm | Quaternary carbon |
¹³C NMR | PEG ether carbons | 70-72 ppm | Primary carbons |
FT-IR | C=O stretch (acrylate) | 1730-1740 cm⁻¹ | Strong, sharp |
FT-IR | C-O-C stretch (PEG) | 1100-1150 cm⁻¹ | Strong, broad |
FT-IR | C-H stretch (aliphatic) | 2800-3000 cm⁻¹ | Multiple peaks |
FT-IR | C=C stretch (vinyl) | 1630-1640 cm⁻¹ | Medium intensity |
MS | [M+Na]⁺ adduct | 413.4 m/z | Stable adduct ion |
MS | Molecular ion [M]⁺- | 390.4 m/z | Variable intensity |